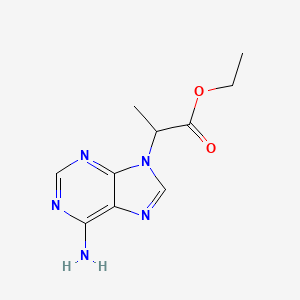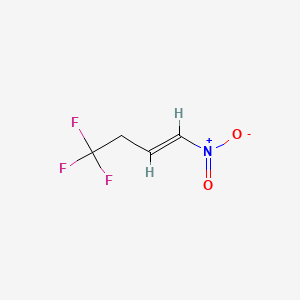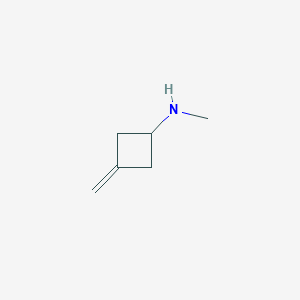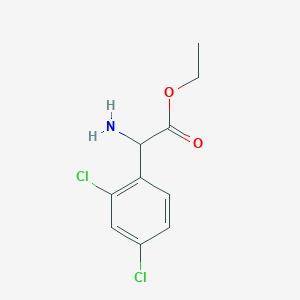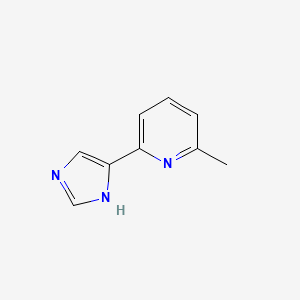![molecular formula C7H14ClF2N B13572961 1-[1-(Difluoromethyl)cyclopentyl]methanaminehydrochloride CAS No. 2792186-48-0](/img/structure/B13572961.png)
1-[1-(Difluoromethyl)cyclopentyl]methanaminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(Difluoromethyl)cyclopentyl]methanaminehydrochloride is a chemical compound with significant interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a difluoromethyl group attached to a cyclopentyl ring, which is further connected to a methanamine group, forming a hydrochloride salt.
Vorbereitungsmethoden
The synthesis of 1-[1-(Difluoromethyl)cyclopentyl]methanaminehydrochloride involves several steps, typically starting with the difluoromethylation of cyclopentyl derivatives. One common method includes the reaction of cyclopentylmethanamine with difluoromethylating agents under controlled conditions. Industrial production methods often utilize advanced techniques such as catalytic difluoromethylation, which allows for efficient and scalable synthesis of the compound .
Analyse Chemischer Reaktionen
1-[1-(Difluoromethyl)cyclopentyl]methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[1-(Difluoromethyl)cyclopentyl]methanaminehydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of 1-[1-(Difluoromethyl)cyclopentyl]methanaminehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes through its interactions with cellular components .
Vergleich Mit ähnlichen Verbindungen
1-[1-(Difluoromethyl)cyclopentyl]methanaminehydrochloride can be compared with other similar compounds, such as:
1-(Difluoromethyl)cyclopentylmethanesulfonamide: This compound has a similar difluoromethyl group but differs in the presence of a methanesulfonamide group instead of a methanamine group.
1-(Difluoromethyl)cyclopentylmethanesulfonyl chloride: This compound contains a methanesulfonyl chloride group, which imparts different chemical properties and reactivity compared to the methanamine group.
Eigenschaften
CAS-Nummer |
2792186-48-0 |
|---|---|
Molekularformel |
C7H14ClF2N |
Molekulargewicht |
185.64 g/mol |
IUPAC-Name |
[1-(difluoromethyl)cyclopentyl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H13F2N.ClH/c8-6(9)7(5-10)3-1-2-4-7;/h6H,1-5,10H2;1H |
InChI-Schlüssel |
KGXYXIJIHIFSPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(CN)C(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohexyl-2-{[(1-methyl-1H-1,2,3-benzotriazol-6-yl)methyl]amino}acetamide hydrochloride](/img/structure/B13572892.png)
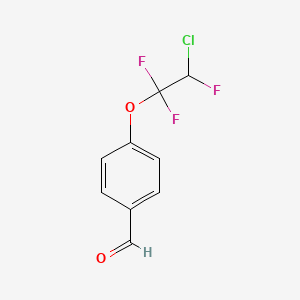
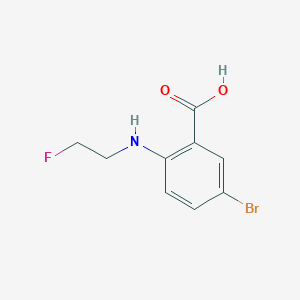
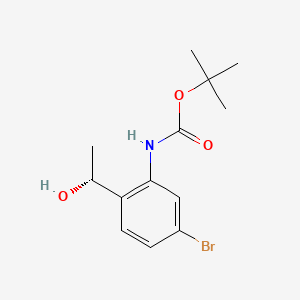
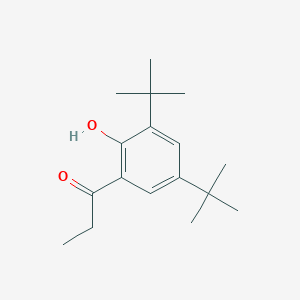
![Benzyl(methyl)[2-(naphthalen-1-yloxy)ethyl]amine](/img/structure/B13572927.png)
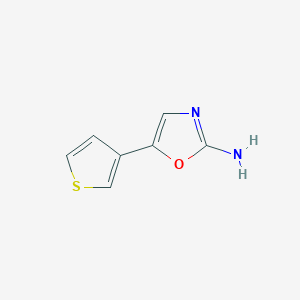
![4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol](/img/structure/B13572945.png)
![[5-Fluoro-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13572948.png)
